molecular formula C10H11Br2NO B7935974 2-bromo-N-[(1S)-1-(4-bromophenyl)ethyl]acetamide

2-bromo-N-[(1S)-1-(4-bromophenyl)ethyl]acetamide

Cat. No.: B7935974
M. Wt: 321.01 g/mol
InChI Key: NPJWPMRCKKEERC-ZETCQYMHSA-N
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Description

2-bromo-N-[(1S)-1-(4-bromophenyl)ethyl]acetamide is an organic compound with the molecular formula C10H11Br2NO It is a brominated derivative of acetamide, characterized by the presence of two bromine atoms and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(1S)-1-(4-bromophenyl)ethyl]acetamide typically involves the bromination of N-[(1S)-1-phenylethyl]acetamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization or column chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(1S)-1-(4-bromophenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides with various functional groups.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

2-bromo-N-[(1S)-1-(4-bromophenyl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound may be used in studies to investigate its biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(1S)-1-(4-bromophenyl)ethyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can enhance the compound’s reactivity and binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: A simpler analog without the additional bromine atom on the phenyl ring.

    N-(4-chlorophenyl)acetamide: A similar compound with a chlorine atom instead of bromine.

    N-(4-fluorophenyl)acetamide: A fluorinated analog with different electronic properties.

Uniqueness

2-bromo-N-[(1S)-1-(4-bromophenyl)ethyl]acetamide is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity. The stereochemistry (1S) also adds to its uniqueness, potentially affecting its interaction with chiral biological targets.

Properties

IUPAC Name

2-bromo-N-[(1S)-1-(4-bromophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO/c1-7(13-10(14)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJWPMRCKKEERC-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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